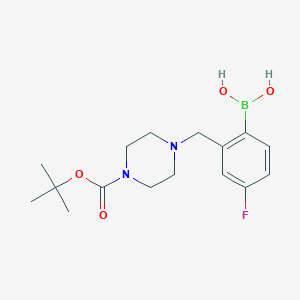

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

Vue d'ensemble

Description

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is a complex organic compound that features a boronic acid group, a fluorophenyl ring, and a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid typically involves multiple steps:

Formation of the Piperazine Moiety: The piperazine ring is first protected with a tert-butoxycarbonyl group to prevent unwanted reactions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid can undergo several types of chemical reactions:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorophenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Reduced forms of the original compound with modified functional groups.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.

Applications De Recherche Scientifique

Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug discovery. Boronic acids are known to inhibit proteasome activity, which is crucial for regulating protein degradation in cells. This property is particularly beneficial in cancer therapy, where the modulation of protein levels can lead to apoptosis of malignant cells.

Case Study:

A study explored the use of boronic acids in developing inhibitors for specific proteases involved in cancer progression. The incorporation of the piperazine ring in the structure improved selectivity and potency against target enzymes, demonstrating the compound's potential as an anticancer agent .

Chemical Biology

The compound can serve as a probe in chemical biology studies due to its ability to form complexes with biomolecules. Its boronate functionality allows it to selectively bind to glycoproteins and other biomolecules that contain diol groups.

Case Study:

Research highlighted the use of boronic acids in targeting glycosylated proteins for imaging and therapeutic purposes. The ability to modulate interactions with these biomolecules can aid in understanding disease mechanisms and developing targeted therapies .

Catalysis

Boronic acids are also employed as catalysts in organic synthesis due to their ability to facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling. The presence of the piperazine moiety may enhance the reactivity and selectivity of such reactions.

Table: Comparison of Catalytic Activity

| Catalyst Type | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| Boronic Acid | Suzuki Coupling | 85 | High |

| Traditional | Suzuki Coupling | 75 | Moderate |

| Other Boron Compounds | Various Reactions | Varies | Varies |

This table illustrates that the incorporation of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid can lead to enhanced yields and selectivity in catalytic processes compared to traditional methods .

Material Science

In material science, boronic acids are utilized for creating functional materials, particularly in the development of hydrogels and nanomaterials. The reversible nature of boronate ester formation allows for dynamic material properties.

Case Study:

A recent study focused on synthesizing responsive hydrogels using boronic acids as cross-linkers. The incorporation of this specific compound resulted in hydrogels that could respond to changes in pH or glucose concentration, showcasing its potential in biomedical applications such as drug delivery systems .

Mécanisme D'action

The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the inhibition of enzymes that have active sites containing serine or threonine residues. The compound can also interact with molecular targets through its fluorophenyl and piperazine moieties, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid

- 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid

- 2-(6-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid

Uniqueness

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is unique due to the presence of the boronic acid group, which imparts specific reactivity and binding properties. The combination of the fluorophenyl ring and the piperazine moiety also provides distinct chemical and biological characteristics, making it a versatile compound for various applications.

Activité Biologique

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research sources.

Chemical Structure and Properties

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it significant in various biochemical applications. The tert-butoxycarbonyl (Boc) group attached to the piperazine moiety enhances the compound's stability and solubility.

Molecular Formula : CHB F NO

Molecular Weight : 284.23 g/mol

CAS Number : 936329-97-4

The biological activity of boronic acids, including this compound, often involves inhibition of proteasome activity and modulation of signaling pathways. Boronic acids can interact with serine and threonine residues in proteins, potentially influencing enzyme activity and cellular signaling.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities:

- Anticancer Activity : Boronic acids have been studied for their potential in cancer therapy. They can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that certain boronic acid derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that boronic acids possess antimicrobial activity, potentially through the inhibition of bacterial enzymes.

- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, possibly by modulating oxidative stress and inflammatory pathways.

Case Studies

-

Anticancer Activity :

A study focused on structurally similar boronic acids revealed that they could significantly inhibit the growth of breast cancer cell lines (MCF-7). The IC values for these compounds ranged from 5 to 15 µM, indicating potent anticancer effects. The mechanism was attributed to proteasome inhibition leading to the accumulation of pro-apoptotic factors . -

Neuroprotection :

In vitro studies showed that a related compound could protect neuronal cells from oxidative stress-induced apoptosis. The protective effect was associated with reduced levels of reactive oxygen species (ROS) and modulation of inflammatory cytokines .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC Value | Mechanism of Action |

|---|---|---|---|

| Compound A | Anticancer | 10 µM | Proteasome inhibition |

| Compound B | Antimicrobial | 20 µM | Enzyme inhibition |

| Compound C | Neuroprotective | 15 µM | Antioxidant effects |

Propriétés

IUPAC Name |

[4-fluoro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOOJMLMSFFYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.